4-(Chloromethyl)thiazole hydrochloride
Overview
Description
4-(Chloromethyl)thiazole hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 4-(Chloromethyl)thiazole derivatives can be achieved through various methods. One approach involves the reaction of thioamides with 1,3-dichloroacetone, followed by cyclization to form a 4-hydroxythiazoline intermediate, which is then dehydrated to yield the 4-chloromethylthiazole . Another method includes the transformation of 2-amino-4-(chloromethyl)thiazole as a starting material to produce isothiocyanatomethyl thiazole carbamates, which have shown potential as antitumor and antifilarial agents .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations have been employed to analyze the structural geometry, electronic properties, and molecular electrostatic potential maps of these compounds, providing insights into their reactivity and potential applications .
Chemical Reactions Analysis
4-(Chloromethyl)thiazole hydrochloride can undergo various chemical reactions due to the presence of reactive functional groups. It can be used to synthesize ligands for metal complexes, as demonstrated by the preparation of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes with Cr(III), Co(II), Ni(II), and Cu(II) . The hydroxy group in thiazole derivatives allows for further functionalization, such as the incorporation of azides or acetylenes, and the potential for complexation with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Chloromethyl)thiazole derivatives are influenced by their molecular structure. For example, the presence of a hydroxy group in 4-hydroxy-1,3-thiazoles imparts pH-sensitive fluorescence, which can be utilized in various applications, including the generation of white emission light . The thermal behavior and liquid crystalline properties of thiazole-containing compounds have also been investigated, with some showing thermotropic liquid crystalline properties suitable for advanced material applications .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Complex Ligands : 4-(Chloromethyl)thiazole hydrochloride has been used in the synthesis of new ligands such as 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole, which are then complexed with various metals like Cr(III), Co(II), Ni(II), and Cu(II) (Saydam & Yılmaz, 2006). These complexes demonstrate significant applications in the field of coordination chemistry and materials science.
Molecular Structure Analysis
- Crystallography Studies : The compound 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, derived from 4-(chloromethyl)thiazole hydrochloride, has been studied for its crystal structure, providing insights into molecular interactions and stability (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).
Applications in Corrosion Inhibition
- Metal Corrosion Protection : Thiazole derivatives, including those derived from 4-(chloromethyl)thiazole hydrochloride, have been evaluated for their effectiveness in inhibiting corrosion of metals like steel in acidic environments. This application is vital in industries where metal longevity and integrity are crucial (Chaitra et al., 2016).
Pharmaceutical Research
- Cardioprotective Activity : Some derivatives of 1,3-thiazole, potentially including those based on 4-(chloromethyl)thiazole hydrochloride, have shown promising cardioprotective effects in pharmacological studies. This application is significant in the development of new cardiovascular drugs (Drapak et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-(chloromethyl)-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTBASMQHFMANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376874 | |
Record name | 4-(Chloromethyl)thiazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)thiazole hydrochloride | |
CAS RN |
7709-58-2 | |
Record name | 4-(Chloromethyl)thiazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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